molecular formula C14H12FN5O3S B2780009 (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate CAS No. 1203045-15-1

(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate

Cat. No.: B2780009
CAS No.: 1203045-15-1
M. Wt: 349.34
InChI Key: OZQQKZRJKOGOIM-UHFFFAOYSA-N
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Description

(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is a useful research compound. Its molecular formula is C14H12FN5O3S and its molecular weight is 349.34. The purity is usually 95%.
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Biological Activity

The compound (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate , with CAS Number 1203045-15-1, is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12FN5O3SC_{14}H_{12}FN_{5}O_{3}S, with a molecular weight of approximately 349.34 g/mol. The structure features a 4-fluorophenyl group, an isoxazole moiety, and a tetrazole derivative, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₂FN₅O₃S
Molecular Weight349.34 g/mol
CAS Number1203045-15-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. The presence of the tetrazole moiety is significant for its biological efficacy, as tetrazoles are frequently associated with enhanced pharmacological properties.

Antimicrobial Activity

Studies have shown that compounds with similar structural features possess notable antimicrobial properties. For instance, derivatives containing the tetrazole ring have demonstrated effectiveness against various fungal strains, including Candida species. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.37 μM against Pichia guilliermondii and N. glabrata .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural characteristics:

  • Isoxazole Ring : Known for its role in enhancing lipophilicity and modulating receptor interactions.
  • Tetrazole Group : Contributes to increased potency and selectivity against specific biological targets .

Case Studies

  • Antifungal Efficacy : In a comparative study, related tetrazole derivatives exhibited strong antifungal activity against fluconazole-resistant strains of Candida krusei and C. parapsilosis. The compound's ability to inhibit these strains suggests potential therapeutic applications in treating resistant fungal infections .
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. Research indicates that compounds interacting with microtubules can protect neuronal cells from beta-amyloid-induced toxicity, suggesting that the isoxazole moiety may confer neuroprotective benefits .

The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for fungal cell wall synthesis.
  • Interaction with Receptors : The structural components may allow binding to specific receptors involved in cellular signaling pathways .

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1-methyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O3S/c1-20-14(16-18-19-20)24-8-13(21)22-7-11-6-12(23-17-11)9-2-4-10(15)5-3-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQQKZRJKOGOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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